molecular formula C20H14Cl2N4O3 B11201973 7-(3-Chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11201973
M. Wt: 429.3 g/mol
InChI Key: OXYXKMJJOHQRPG-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl and 4-chlorophenyl derivatives, which undergo various chemical transformations such as nucleophilic substitution, cyclization, and carbamoylation. The reaction conditions may involve the use of solvents like dimethylformamide, catalysts such as palladium, and reagents like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can be used in assays to investigate its effects on various biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Researchers may explore its efficacy as a drug candidate for treating specific diseases or conditions, particularly those involving inflammation or cancer.

Industry

In industrial applications, the compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
  • 7-(2-Chlorophenyl)-2-methyl-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
  • 7-(2,4-Dichlorophenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine

Uniqueness

What sets 7-(3-chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of both chlorophenyl and carbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14Cl2N4O3

Molecular Weight

429.3 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H14Cl2N4O3/c21-12-4-6-14(7-5-12)24-19(27)15-10-23-26-17(11-2-1-3-13(22)8-11)9-16(20(28)29)25-18(15)26/h1-10,17,25H,(H,24,27)(H,28,29)

InChI Key

OXYXKMJJOHQRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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